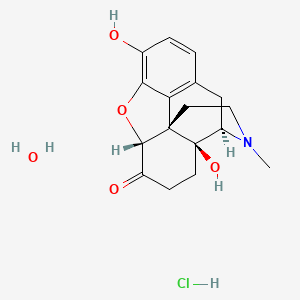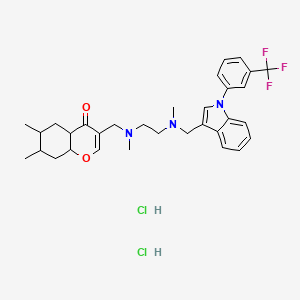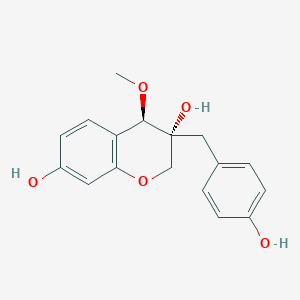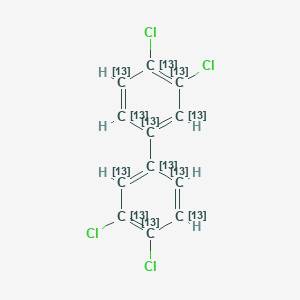![molecular formula C24H22Br2N2O6S2 B6594381 Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate CAS No. 1046864-84-9](/img/structure/B6594381.png)
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
Vue d'ensemble
Description
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a complex organic compound with a molecular weight of 658.39 g/mol[_{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh98c8e5e1?context=bbe). It is characterized by its intricate structure, which includes multiple functional groups such as carboxylate, bromothiophene, and pyrrolopyrrole moieties[{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c .... This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of this compound is organic semiconductors. It contains a DPP moiety, which is a strong acceptor unit with a planar conjugated bicyclic structure . This structure allows for stronger π–π interactions, which are crucial for tuning the band-gap and energy level of polymer organic semiconductors .
Mode of Action
The compound interacts with its targets through its unique structure. The long alkyl chains, namely 2-octyldodecyl, enhance the solubility of the polymer semiconductor . This feature also improves the crystallization and aggregation capacity for thin-film devices .
Biochemical Pathways
The compound plays a significant role in the synthesis of high-performance organic semiconductors. It is used in the synthesis of PDPP4T and high mobility p-type polymer DPP-DTT . The compound is also involved in the Stille Coupling polymerisation process .
Result of Action
The compound’s action results in the optimization of the performance of organic semiconductors. For instance, 2,5-Bis (2-octyldodecyl)pyrrolo [3,4-c]pyrrole-1,4- (2H,5H)-dione-based donor-acceptor alternating copolymer bearing 5,5’-di (thiophen-2-yl)-2,2’-biselenophene exhibits 1.5 cm²/Vs hole mobility in thin-film transistors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the compound was found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-75 nm . The Stokes Shift was less in THF and cyclohexane, than the solvents, which indicates that the energy loss is less between the excitation and fluorescence states .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler thiophene derivatives[_{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh98c8e5e1?context=bbe). One common approach is the condensation of 5-bromothiophene-2-carboxylic acid with di-tert-butyl pyrrolo[3,4-c]pyrrole-1,4-dione under controlled conditions[{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c .... The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by strong bases such as potassium tert-butoxide[{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity[_{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh98c8e5e1?context=bbe). Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and scalability[{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c .... Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or organolithium reagents[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Applications De Recherche Scientifique
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Biology: The compound serves as a probe in biological studies to understand cellular processes and interactions[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Medicine: 3,4-c ....
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices[_{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features and reactivity profile[_{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh98c8e5e1?context=bbe). Similar compounds include other substituted pyrrolopyrroles and thiophene derivatives, but they often lack the same level of complexity and functionality[{{{CITATION{{{1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c .... For example, compounds like DPP-OD-2ThBr and Di-tert-butyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate share some structural similarities but differ in their functional groups and applications[{{{CITATION{{{_1{Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo3,4-c ....
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
ditert-butyl 1,4-bis(5-bromothiophen-2-yl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Br2N2O6S2/c1-23(2,3)33-21(31)27-17(11-7-9-13(25)35-11)15-16(19(27)29)18(12-8-10-14(26)36-12)28(20(15)30)22(32)34-24(4,5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQIPYHXMJDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Br2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108696 | |
| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046864-84-9 | |
| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046864-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(1,1-dimethylethyl) 3,6-bis(5-bromo-2-thienyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


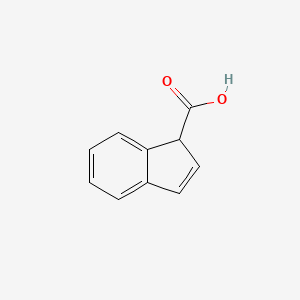


![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)
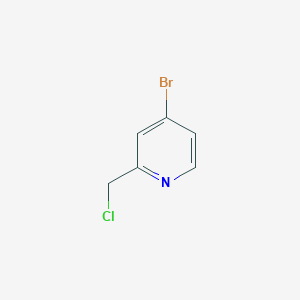
![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)
![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)

![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)
